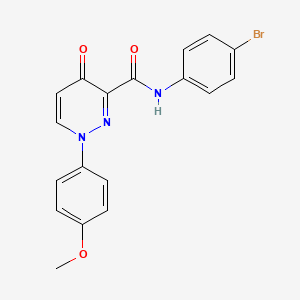

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

描述

属性

分子式 |

C18H14BrN3O3 |

|---|---|

分子量 |

400.2 g/mol |

IUPAC 名称 |

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14BrN3O3/c1-25-15-8-6-14(7-9-15)22-11-10-16(23)17(21-22)18(24)20-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,24) |

InChI 键 |

SDDHVSJAFZAPSL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Br |

产品来源 |

United States |

准备方法

Yield Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Coupling | 61.9 | 98 | 12 |

| One-Pot | 70 | 95 | 18 |

| Microwave | 78 | 99 | 0.5 |

Cost-Benefit Considerations

- EDCI/HOBt Coupling : High reagent cost (~$320/mol) but excellent reproducibility.

- Microwave Synthesis : Requires specialized equipment but offers superior throughput.

化学反应分析

反应类型

N-(4-溴苯基)-1-(4-甲氧基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺会经历各种化学反应,包括:

氧化: 甲氧基可以被氧化形成相应的醛或羧酸。

还原: 哒嗪环中的羰基可以被还原形成羟基。

取代: 在适当的条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代。

常见的试剂和条件

氧化: 在酸性介质中使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。

还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等试剂。

取代: 在极性溶剂中使用叠氮化钠 (NaN₃) 或硫脲等亲核试剂。

主要生成物

氧化: 形成4-溴-1-(4-甲氧基苯基)-哒嗪-3-羧酸。

还原: 形成4-溴-1-(4-甲氧基苯基)-4-羟基-1,4-二氢哒嗪-3-甲酰胺。

取代: 形成N-(4-氨基苯基)-1-(4-甲氧基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺。

科学研究应用

N-(4-溴苯基)-1-(4-甲氧基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺在科学研究中有多种应用:

化学: 用作合成更复杂有机分子和材料的砌块。

生物学: 对其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力进行了研究。

医学: 探索其潜在的治疗效果,特别是在开发针对特定酶或受体的药物方面。

工业: 由于其独特的化学性质,它被用于开发先进材料,例如聚合物和涂层。

作用机制

N-(4-溴苯基)-1-(4-甲氧基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的溴和甲氧基在与这些靶标结合、调节其活性并产生所需的生物学或化学效应方面起着至关重要的作用。哒嗪环结构也促进了化合物的稳定性和反应性,提高了其整体功效。

相似化合物的比较

Halogen-Substituted Analogs

- Compound 31: 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromine with chlorine at the 4-position. Higher melting point (158.2–159.6°C) compared to brominated analogs, suggesting stronger intermolecular interactions or crystallinity . Lower yield (42.7%) compared to brominated compound 32 (48.3%) .

- Compound 32: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Direct brominated analog of compound 31. Lower melting point (141.3–143.4°C) than chlorinated counterpart, possibly due to bromine’s larger atomic radius reducing packing efficiency .

- Compound 40: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Incorporates a 4-methylpiperidinyl group, increasing molecular weight and steric bulk. Higher melting point (220.7–221.4°C) than compound 32, likely due to enhanced hydrogen bonding from the methylpiperidine moiety .

Methoxy vs. Other Substituents

- Compound 33: N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Shares the 4-methoxyphenyl group with the target compound but lacks bromine. Lower melting point (105.4–106.5°C) and reduced yield (35.2%), indicating methoxy groups may reduce synthetic efficiency or stability .

- N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromophenyl with 3,4-dichlorophenyl.

Heterocyclic Modifications

- Compound 10d: N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Features a sulfonamide group instead of bromophenyl. Reported discrepancies in NMR data highlight the importance of rigorous structural validation when comparing analogs .

Table 1: Key Properties of Selected Analogs

生物活性

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition capabilities, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula : C18H16BrN3O3

Molecular Weight : 396.25 g/mol

IUPAC Name : this compound

The compound features a dihydropyridazine core substituted with bromine and methoxy groups, which are believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit potent antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity.

- Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- Cell Lines Tested : The compound was tested against CCRF-CEM leukemia cells.

- Results : The IC50 values for various analogues were reported, with some showing promising activity, although specific values for this compound were not detailed in the available literature. The presence of the carbonyl group in the structure is hypothesized to play a crucial role in its activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in bacterial resistance mechanisms:

- DNA Gyrase Inhibition : The compound exhibited IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a critical target for antibiotic action.

- Dihydrofolate Reductase (DHFR) Inhibition : It showed significant inhibition with IC50 values between 0.52 and 2.67 μM, indicating potential as an antifolate agent .

Case Study 1: Synergistic Effects with Antibiotics

A study highlighted the synergistic relationship of this compound with Ciprofloxacin and Ketoconazole. When combined, these compounds reduced the MICs of the antibiotics against tested pathogens, suggesting a potential strategy for overcoming antibiotic resistance .

Case Study 2: Hemolytic Activity Assessment

Hemolytic activity tests revealed low toxicity for this compound, with % lysis ranging from 3.23 to 15.22%, indicating it is significantly less toxic than Triton X-100. This low hemolytic activity suggests a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。